molecular formula C9H6N4S2 B8442469 N-(pyridin-2-yl)-5-thiocyanatothiazol-2-amine

N-(pyridin-2-yl)-5-thiocyanatothiazol-2-amine

Cat. No.: B8442469
M. Wt: 234.3 g/mol
InChI Key: ZVDQSBFHEJKBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)-5-thiocyanatothiazol-2-amine is a useful research compound. Its molecular formula is C9H6N4S2 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6N4S2

Molecular Weight

234.3 g/mol

IUPAC Name

[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl] thiocyanate

InChI

InChI=1S/C9H6N4S2/c10-6-14-8-5-12-9(15-8)13-7-3-1-2-4-11-7/h1-5H,(H,11,12,13)

InChI Key

ZVDQSBFHEJKBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=C(S2)SC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of N-(pyridin-2-yl)thiazol-2-amine (4.26 g, 24 mmol) and sodium thiocyanate (3.9 g, 48 mmol, 2 eq) in methanol (100 mL) at 0° C., was slowly added bromine (1.23 mL, 24 mmol, 1 eq) over 2 min, then the temperature was raised to 23° C. and the mixture was stirred for 3 h. The resulting suspension was added to stirring cold water (400 mL) and the resulting precipitate was collected by filtration and vacuum dried (4.5 g, 80%). 1H NMR (400 MHz, DMSO-D6) δ ppm 7.00-7.08 (1H, m), 7.11 (1H, d, J=8.34 Hz), 7.74-7.84 (1H, m), 7.89 (1H, s), 8.39 (1H, d, J=5.05 Hz), 11.93 (1H, s). LC/MS (M+H)+: 235.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.